N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
Description
N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide (CAS: 309274-49-5) is a heterocyclic compound featuring a 1,2-oxazole moiety linked via a sulfanyl-acetamide bridge to a 5-methyl-substituted [1,2,4]triazino[5,6-b]indole core. Its molecular formula is C₁₀H₁₁N₅O₃S, with a molecular weight of 281.291 g/mol . The compound’s structure combines aromatic and partially saturated heterocycles, distinguishing it from related analogs. The 5-methyl group on the triazinoindole and the oxazole ring may influence electronic properties and binding interactions, making it a candidate for medicinal chemistry exploration, particularly in enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C16H14N6O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N6O2S/c1-9-7-12(21-24-9)17-13(23)8-25-16-18-15-14(19-20-16)10-5-3-4-6-11(10)22(15)2/h3-7H,8H2,1-2H3,(H,17,21,23) |
InChI Key |
UODLQBKHDOUCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole and 5-methyl-5H-[1,2,4]triazino[5,6-b]indole, which are then subjected to various chemical reactions such as sulfonation, acylation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen or the addition of hydrogen, potentially affecting the compound’s stability and reactivity.
Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction might yield a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential therapeutic properties. Its multiple heterocyclic rings could interact with various biological targets, making it a candidate for drug development. Research might focus on its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industry, N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE might be used in the production of specialty chemicals or advanced materials. Its unique properties could make it useful in applications such as coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be needed to elucidate these mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is part of a broader class of sulfanyl-acetamide derivatives with variations in substituents and core heterocycles. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural Differentiation
- Core Heterocycles: The target compound’s 4,5-dihydro-1,2,4-triazin-5-one core (partially saturated) contrasts with fully aromatic triazinoindoles in analogs . This saturation may reduce planarity, affecting membrane permeability or target binding.
- Substituent Effects: 5-Methyl (Target) vs. 5-Allyl : The allyl substituent introduces conformational flexibility, which could enhance adaptability in hydrophobic pockets.
- Acetamide Modifications :
Biological Activity
N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxazole ring and a triazino-indole moiety. The chemical formula is with a molecular weight of approximately 285.33 g/mol. Its structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C15H17N5O |
| Molecular Weight | 285.33 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxazole and indole derivatives. The compound exhibits notable antibacterial activity against various strains of bacteria.
Case Studies
-
Antibacterial Activity : A study evaluated the antimicrobial efficacy of similar oxazole-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with indole moieties demonstrated significant antibacterial properties, often exceeding those of traditional antibiotics like ampicillin and streptomycin .
- Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values ranging from 37.9 µM to 113.8 µM against sensitive strains.
- Minimum Bactericidal Concentration (MBC) : Corresponding MBC values ranged from 57.8 µM to 118.3 µM.
- Mechanisms of Action : The antibacterial action is likely attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Docking studies suggest that these compounds may inhibit enzymes like MurB in E. coli, which are critical for peptidoglycan biosynthesis .
Other Biological Activities
Beyond antibacterial effects, compounds similar to this compound have shown potential in other areas:
- Antifungal Activity : Some derivatives have exhibited antifungal properties that surpass established antifungal agents such as bifonazole and ketoconazole .
- Anticancer Potential : Research indicates that oxazole derivatives can also act as antitumor agents through various mechanisms including apoptosis induction in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
